(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BFNO3. It is a boronic acid derivative that features a fluorine atom and a phenylcarbamoyl group attached to a phenyl ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Mode of Action
The mode of action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds and complex organic molecules .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules and complex organic structures .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Additionally, the compound should be stored in an inert atmosphere at room temperature , indicating that its stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid and phenyl isocyanate.
Formation of Intermediate: The nitro group of 2-fluoro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.
Carbamoylation: The resulting 2-fluoro-5-aminobenzoic acid is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Borylation: Finally, the phenylcarbamoyl derivative is subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and yield.
Catalyst Recycling: Efficient recycling of palladium catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials, including polymers and electronic materials.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid
- (2-Fluoro-5-(2-pyridylcarbamoyl)phenyl)boronic acid
Uniqueness
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a phenylcarbamoyl group, which impart distinct electronic and steric properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Properties
IUPAC Name |
[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJJUAJHTJOKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660248 | |
Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-41-5 | |
Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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